N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine
Overview
Description
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is an organic compound with the molecular formula C12H15N3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, also known as N-Methyl-1-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine, is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania and PlasmodiumIt is known that pyrazole derivatives have a wide range of biological activities .
Pharmacokinetics
It is known that the compound is used in laboratory settings
Result of Action
The compound displays superior antipromastigote activity . Specifically, compound 13 was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area . Incompatible materials, such as strong oxidizing agents and strong acids, should be avoided .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities
Cellular Effects
Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further modified to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as CuCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various amines .
Scientific Research Applications
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar synthetic applications and exhibits comparable biological activities.
3(5)-Aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.
Pyrazoloquinolines: Synthesized through similar reaction pathways and used in pharmacological research.
Uniqueness
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo tautomerism and interact with various molecular targets makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCGPKUAXCMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640193 | |
Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-47-3 | |
Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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